GSK-3 Inhibitor II
CAS No.: 478482-75-6
Cat. No.: VC0005374
Molecular Formula: C14H10IN3OS
Molecular Weight: 395.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 478482-75-6 |
---|---|
Molecular Formula | C14H10IN3OS |
Molecular Weight | 395.22 g/mol |
IUPAC Name | 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 |
Standard InChI Key | ZRHRPGSSSVYBRG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 |
Canonical SMILES | C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Pharmacological Profile of GSK-3 Inhibitor II
Structural Characteristics
GSK-3 Inhibitor II (SB-216763) is an arylindolemaleimide derivative with a molecular weight of 465.3 g/mol. Its structure features a maleimide group linked to an indole aromatic system, enabling competitive binding to the ATP pocket of GSK-3β .
Selectivity and Binding Affinity
SB-216763 exhibits IC50 values of 34 nM for GSK-3α and 9 nM for GSK-3β, demonstrating preferential inhibition of the β-isoform . Kinase profiling assays confirm minimal off-target effects against CDKs, MAPKs, and PKC isoforms, underscoring its specificity .
Table 1: Comparative IC50 Values of Select GSK-3 Inhibitors
Compound | GSK-3α IC50 (µM) | GSK-3β IC50 (µM) | Selectivity Ratio (β/α) |
---|---|---|---|
SB-216763 | 0.034 | 0.009 | 3.78 |
Psoralidin | 2.27 | 4.24 | 0.54 |
Rosmarinic acid | 5.14 | 2.25 | 2.28 |
CHIR99021 | 0.010 | 0.005 | 2.00 |
Mechanistic Insights into GSK-3 Inhibitor II
ATP-Competitive Inhibition
SB-216763 binds to the ATP-binding site of GSK-3β, stabilizing the kinase in an inactive conformation. Molecular docking studies reveal hydrogen bonding with residues Val135 and Asp133, while hydrophobic interactions with Phe67 and Leu188 enhance binding stability .
Downstream Signaling Modulation
By inhibiting GSK-3β, SB-216763 promotes β-catenin accumulation, activating Wnt-responsive genes such as Axin2 and Cyclin D1. Concurrently, it suppresses pro-apoptotic signals by reducing caspase-3 activation and JNK phosphorylation .
Preclinical Research Findings
Neuroprotection and Tau Pathology
In cortical neurons, SB-216763 (1 µM) reduced tau phosphorylation at Ser396 by 70% within 6 hours, correlating with improved microtubule stability . In vivo, intraperitoneal administration (5 mg/kg) attenuated Aβ-induced neurotoxicity in murine models, decreasing hippocampal neuronal loss by 40% .
Axon Regeneration and Neurite Outgrowth
Paradoxically, SB-216763 exhibits concentration-dependent effects on neurite dynamics. At 10 nM, it enhanced axon branching in dorsal root ganglion (DRG) neurons by 2.5-fold, while concentrations >100 nM inhibited outgrowth via excessive GSK-3 suppression .
Table 2: Dose-Response Effects of SB-216763 in DRG Neurons
Concentration | Axon Length (µm) | Branch Points per Neuron |
---|---|---|
1 nM | 320 ± 45 | 3.2 ± 0.8 |
10 nM | 480 ± 60 | 6.5 ± 1.2 |
100 nM | 210 ± 30 | 1.8 ± 0.5 |
Clinical Translation and Therapeutic Applications
Ischemic Stroke Models
In middle cerebral artery occlusion (MCAO) mice, SB-216763 (10 mg/kg, i.p.) reduced infarct volume by 55% and improved motor function scores by 40% compared to controls . Mechanistically, this involved inhibition of NF-κB-mediated inflammation and preservation of mitochondrial membrane potential .
Alzheimer’s Disease and Tauopathies
A phase I trial (NCT00948259) evaluated Tideglusib, a related GSK-3 inhibitor, but reported limited efficacy due to poor blood-brain barrier penetration . SB-216763’s superior pharmacokinetic profile—80% oral bioavailability and brain-to-plasma ratio of 0.8—positions it as a viable candidate for CNS disorders .
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